molecular formula C4H6O B1361780 Ethoxyethyne CAS No. 927-80-0

Ethoxyethyne

Cat. No.: B1361780
CAS No.: 927-80-0
M. Wt: 70.09 g/mol
InChI Key: WMYNMYVRWWCRPS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethoxyethyne plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It is known to interact with enzymes such as N-vinylamides and triflic anhydride in the synthesis of pyridines . Additionally, this compound undergoes Meyer-Schuster rearrangement to form α,β-unsaturated esters from ketones . These interactions highlight the compound’s versatility in biochemical processes, making it a valuable reagent in organic synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect cell function by interacting with specific proteins and enzymes involved in these pathways . For example, its interaction with ketones during the Meyer-Schuster rearrangement can impact cellular metabolism by altering the levels of α,β-unsaturated esters, which are essential intermediates in various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to N-vinylamides and triflic anhydride, facilitating the synthesis of pyridines . This binding interaction is crucial for the compound’s reactivity and its ability to participate in complex biochemical reactions. Additionally, this compound’s role in the Meyer-Schuster rearrangement involves enzyme activation, leading to the formation of α,β-unsaturated esters from ketones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under specific storage conditions (2-8°C) but can degrade when exposed to higher temperatures or light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its reactivity with biomolecules can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can participate in biochemical reactions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. One notable pathway is the Meyer-Schuster rearrangement, where this compound reacts with ketones to form α,β-unsaturated esters . This reaction is catalyzed by specific enzymes and requires the presence of cofactors to proceed efficiently. The involvement of this compound in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . This compound’s transport and distribution are crucial for its biochemical activity, as they determine the compound’s availability for participation in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound is present in the right cellular environment to participate in biochemical reactions. The compound’s activity can be modulated by its localization, influencing its overall impact on cellular processes.

Preparation Methods

Ethoxyethyne can be synthesized through several methods. One common synthetic route involves the reaction of ethyl alcohol (ethanol) with acetylene in the presence of a strong base, such as sodium amide (NaNH2), to form this compound . The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production of this compound often involves the use of ethyl vinyl ether and acetylene in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction . This method allows for the efficient production of this compound on a larger scale.

Comparison with Similar Compounds

Ethoxyethyne is unique among acetylenic ethers due to its specific combination of ethynyl and ethoxy groups. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethynoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYNMYVRWWCRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28158-33-0
Record name Ether, ethyl ethynyl, polymers
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28158-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80239114
Record name Ether, ethyl ethynyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-80-0
Record name Ethyne, ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, ethyl ethynyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, ethyl ethynyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl ethynyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.968
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethoxyethyne
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8RFM34GMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethoxyethyne
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Ethoxyethyne
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Ethoxyethyne
Customer
Q & A

Q1: What is the molecular formula and weight of ethoxyethyne?

A1: The molecular formula of this compound is C4H6O. Its molecular weight is 70.09 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, the microwave spectrum of this compound has been studied. []

Q3: How does this compound react with butynedioic acid?

A3: this compound reacts readily with butynedioic acid in ether to form an anhydride product (C12H16O7). This reaction likely proceeds through a bis-ketene intermediate. When the reaction is performed in alcohol, tetraethyl DL-butane-1,2,3,4-tetracarboxylate is obtained. []

Q4: Can this compound be used in peptide synthesis?

A4: Yes, this compound has been employed in peptide synthesis. Boiling equivalent amounts of N-acylamino-acids and amino-ester hydrochlorides with this compound in ethyl acetate containing a small amount of water can produce dipeptides in good yield and optical purity. []

Q5: What is the outcome of reacting this compound with mercaptans?

A5: Ethoxyethynylcarbinols react with mercaptans in the presence of peroxides to yield ethoxy-ethylmercaptobut-1-ene-3-ol derivatives. These compounds can undergo rearrangement to form 2-ethylmercapto-3-methylcrotonaldehyde derivatives. []

Q6: Can this compound be used to synthesize γ-lactones?

A6: Yes, hydrolysis or pyrolysis of 4-hydroxyalkynyl ethers, which can be synthesized from epoxides and ethoxyethynyllithium, leads to the formation of γ-lactones in good yields. []

Q7: How does this compound react with phenols and alcohols?

A7: The reaction of this compound with phenols and alcohols can yield either orthoacetates or ketene acetals depending on the reaction conditions and the steric hindrance of the phenol. []

Q8: Can this compound be used to synthesize rhenabenzenes?

A8: Yes, this compound can react with rhenacyclobutadienes to form rhenabenzenes. These rhenabenzenes exhibit aromatic character, as supported by NMR, X-ray crystallography, and aromatic stabilization energy calculations. [, ]

Q9: How does this compound react with carbon dioxide in the presence of a nickel catalyst?

A9: this compound undergoes a cycloaddition reaction with carbon dioxide in the presence of nickel(0)-phosphine complexes as catalysts to selectively produce 4,5-diethoxy-α-pyrone. [, ]

Q10: What is the role of this compound in the synthesis of osmium clusters?

A10: this compound reacts with a triosmium cluster to form two isomeric ethanol adducts. These adducts are formed by ethoxy group addition to the alkyne moiety. Further reactions can lead to the formation of various osmium clusters containing ethoxyvinylidene and this compound ligands. [, ]

Q11: Can this compound undergo cycloaddition reactions?

A11: Yes, this compound participates in both [2+2] and [4+2] cycloaddition reactions. For example, it reacts with 1-acetyl-2-oxo-1H-indolin-3-ylideneacetophenones to form pyrano[2,3-b]indoles through a [4+2] cycloaddition and 3-propenylideneindolin-2-ones through a [2+2] cycloaddition followed by ring opening. [, ]

Q12: What are the products of photochemical reactions involving this compound?

A12: Photochemical reactions of aromatic ketones with this compound primarily yield alkyl 3,3-diarylacrylates via a [2+2] cycloaddition pathway. []

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